molecular formula C12H21N3OS B5848619 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide

Cat. No.: B5848619
M. Wt: 255.38 g/mol
InChI Key: CGYYMYCUFYUYPH-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In the case of its anticancer properties, the compound is believed to interfere with DNA replication and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide stands out due to its unique structural features, such as the presence of a tert-butyl group and a dimethylbutanamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-11(2,3)7-8(16)13-10-15-14-9(17-10)12(4,5)6/h7H2,1-6H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYYMYCUFYUYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=NN=C(S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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